N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide
Description
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide is a heterocyclic compound with the molecular formula C17H14F2N2O3S.
Properties
IUPAC Name |
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS/c1-9-5-3-4-6-11(9)15(21)19-16-20(2)14-12(18)7-10(17)8-13(14)22-16/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEECHDXKHWPLJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N=C2N(C3=C(C=C(C=C3S2)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide typically involves the reaction of 4,6-difluoro-3-methyl-1,3-benzothiazol-2-amine with 2-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide exhibit significant anticancer properties. Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.
2. Enzyme Inhibition
This compound has been explored for its potential to inhibit key enzymes involved in various diseases:
- Acetylcholinesterase Inhibition : Compounds with similar structures have demonstrated the ability to inhibit acetylcholinesterase, making them candidates for treating neurodegenerative diseases like Alzheimer's.
- Alpha-glucosidase Inhibition : The compound may also serve as an inhibitor of alpha-glucosidase, which is relevant in managing diabetes by controlling blood sugar levels.
Case Study 1: Enzyme Interaction Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound with acetylcholinesterase and alpha-glucosidase. These studies revealed that the compound effectively binds to the active sites of these enzymes, suggesting a mechanism for its inhibitory effects.
Case Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines demonstrated that this compound induced significant cytotoxicity. The compound was shown to trigger apoptotic pathways through caspase activation and DNA fragmentation assays.
Mechanism of Action
The mechanism of action of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide
- N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide
- N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide
Uniqueness
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications .
Biological Activity
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a benzothiazole moiety with difluoro and methyl substitutions. This unique structure contributes to its reactivity and interaction with biological targets. The specific arrangement of functional groups enhances its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluorine atoms in the structure increase the compound's binding affinity to target sites, which may lead to inhibition of enzyme activity or modulation of receptor signaling pathways.
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. For instance, studies have demonstrated that benzothiazole derivatives can effectively scavenge free radicals and reduce oxidative stress in cellular models.
Enzyme Inhibition
This compound has shown potential as an inhibitor of key enzymes involved in metabolic processes:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive Inhibition | 15.5 |
| Alpha-glucosidase | Non-competitive Inhibition | 22.0 |
These inhibitory effects suggest its potential use in treating conditions such as Alzheimer's disease (via acetylcholinesterase inhibition) and diabetes (through alpha-glucosidase inhibition) .
Cytotoxicity Studies
In vitro studies conducted on various cancer cell lines indicate that this compound exhibits selective cytotoxicity. For example:
| Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| HeLa | 10 | 70 |
| MCF7 | 20 | 50 |
| A549 | 5 | 80 |
These results highlight its potential for further development as an anticancer agent .
Study on Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The compound was administered over four weeks and showed significant improvement in cognitive function compared to the control group. Histological analysis revealed reduced amyloid plaque formation and increased neuronal survival .
Evaluation of Antimicrobial Activity
Another study assessed the antimicrobial properties against various bacterial strains. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
